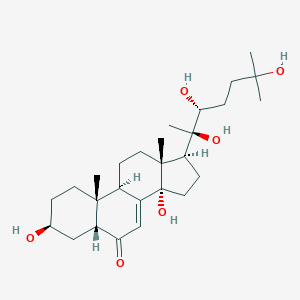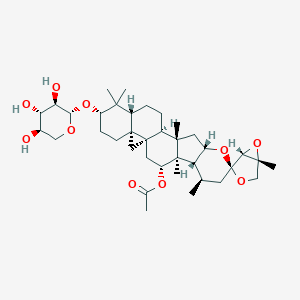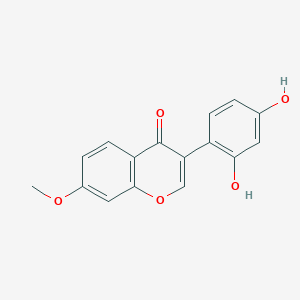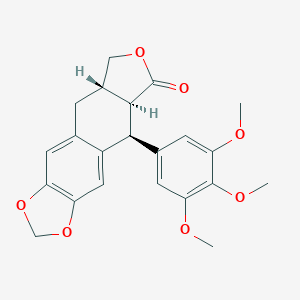
1,4-ジカフェオイルキナ酸
概要
説明
1,4-Dicaffeoylquinic acid is a natural compound that inhibits the enzyme cinnamic acid 4-hydroxylase (CA4H). This enzyme catalyzes the conversion of cinnamic acid to 4-hydroxycinnamic acid and p-hydroxybenzoic acid .
Synthesis Analysis
The transcription factor AtMYB11 regulates flavonoid and caffeoylquinic acid biosynthesis in tomato and tobacco plants. Constitutive expression of AtMYB11 enhances the expression of genes in the phenylpropanoid biosynthesis pathway, resulting in the accumulation of flavonoids and chlorogenic acid in tobacco and tomato plants .
Molecular Structure Analysis
1,4-Dicaffeoylquinic acid has a molecular formula of C25H24O12. It is a polyphenol that has been found in C. coronarium and has diverse biological activities .
Chemical Reactions Analysis
Caffeoylquinic acids (CQAs) readily degrade or isomerize when affected by temperature, pH, light, etc. Isomerization, methylation, and hydrolysis are three major degradation pathways .
Physical and Chemical Properties Analysis
1,4-Dicaffeoylquinic acid is a polyphenol that has been found in C. coronarium and has diverse biological activities .
科学的研究の応用
抗酸化作用
1,4-ジカフェオイルキナ酸は、抗酸化活性の一般的な指標であるDPPHラジカルを捕捉することが示されています。 また、活性酸素種を生成する酵素であるキサンチンオキシダーゼの阻害も示しています .
メラニン生成阻害
この化合物は、メラニン産生に関与するマウスメラノサイトにおけるチロシナーゼとマイクロフタルミア関連転写因子(MITF)のタンパク質レベルを減少させます。 また、メラニン生成を阻害し、細胞溶解液中のチロシナーゼ活性を低下させます .
肝保護効果
ラットにおいて、用量依存的に胆汁流を増加させることが示されており、肝保護効果の可能性を示唆しています .
神経保護の可能性
脳虚血/再灌流(CI/R)ラットの研究では、1,4-ジカフェオイルキナ酸は、細胞酸化ストレス応答の調節因子であるKeap1の発現を抑制し、神経保護に不可欠なNrf2シグナル伝達経路を活性化することが示されています .
抗炎症作用
ヨモギ(Artemisia absinthium)などの植物に由来し、LPSによって誘導されるTNF-αの産生を阻害し、抗炎症作用を示しています .
インスリン分泌とα-グルコシダーゼ阻害
ジカフェオイルキナ酸誘導体は、インスリン分泌とα-グルコシダーゼ阻害に対する効果について研究されており、糖尿病管理における潜在的な応用を示唆しています .
創傷治癒促進
4,5-ジカフェオイルキナ酸などの特定の誘導体は、黄色ブドウ球菌などの細菌に対する抗菌剤の効果を増強することが示されており、糖尿病性創傷治癒の促進に役立つ可能性があります .
作用機序
Target of Action
1,4-Dicaffeoylquinic acid (1,4-DCQA) is a phenylpropanoid that primarily targets the TNF-α and HIV-1 integrase . TNF-α is a cell signaling protein involved in systemic inflammation and is one of the cytokines that make up the acute phase reaction. HIV-1 integrase is an enzyme produced by the HIV-1 virus that enables its genetic material to be integrated into the DNA of the infected cell .
Mode of Action
1,4-DCQA inhibits the production of TNF-α induced by lipopolysaccharides (LPS), exhibiting anti-inflammatory properties . It also acts as a potent and highly selective inhibitor of HIV-1 integrase, thereby inhibiting HIV-1 replication in MT-2 cell culture .
Biochemical Pathways
The compound’s anti-inflammatory action is mediated through the inhibition of the TNF-α pathway . By suppressing the production of TNF-α, 1,4-DCQA can potentially mitigate inflammatory responses. In the context of HIV-1, 1,4-DCQA inhibits the action of the HIV-1 integrase enzyme, preventing the integration of the viral genetic material into the host cell’s DNA .
Result of Action
The inhibition of TNF-α production by 1,4-DCQA results in anti-inflammatory effects, which could be beneficial in conditions characterized by excessive inflammation . The inhibition of HIV-1 integrase leads to a decrease in HIV-1 replication, which could potentially be exploited for therapeutic purposes in HIV-1 infections .
Safety and Hazards
将来の方向性
生化学分析
Biochemical Properties
1,4-Dicaffeoylquinic acid plays a crucial role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It inhibits the enzyme xanthine oxidase, which is involved in the production of uric acid, by forming a complex with the enzyme through hydrogen bonds and van der Waals forces . Additionally, 1,4-Dicaffeoylquinic acid inhibits the enzyme cinnamic acid 4-hydroxylase, which catalyzes the conversion of cinnamic acid to 4-hydroxycinnamic acid and p-hydroxybenzoic acid . These interactions highlight the compound’s potential in modulating biochemical pathways and reducing oxidative stress.
Cellular Effects
1,4-Dicaffeoylquinic acid exerts various effects on different cell types and cellular processes. In pancreatic β-cells, it enhances glucose-stimulated insulin secretion by increasing the expression of proteins such as extracellular signal-regulated protein kinases, insulin receptor substrate-2, Akt, phosphoinositide 3-kinase, and pancreatic and duodenal homeobox-1 . This compound also exhibits anti-inflammatory effects by inhibiting the production of tumor necrosis factor-alpha in lipopolysaccharide-stimulated cells . Furthermore, 1,4-Dicaffeoylquinic acid has been shown to protect cells from oxidative damage and improve mitochondrial function .
Molecular Mechanism
The molecular mechanism of 1,4-Dicaffeoylquinic acid involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. It inhibits xanthine oxidase activity through a reversible competitive mechanism, forming a complex with the enzyme and altering its secondary structure . This inhibition prevents the formation of uric acid and reduces oxidative stress. Additionally, 1,4-Dicaffeoylquinic acid modulates gene expression by activating the nuclear factor erythroid 2-related factor 2 pathway, which enhances the expression of antioxidant genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1,4-Dicaffeoylquinic acid change over time due to its stability and degradation. The compound is stable at room temperature but should be stored at -80°C for long-term use to prevent degradation . Over time, 1,4-Dicaffeoylquinic acid maintains its anti-inflammatory and antioxidant properties, but its efficacy may decrease due to gradual degradation. Long-term studies have shown that the compound continues to exhibit protective effects on cellular function, including reducing oxidative stress and inflammation .
Dosage Effects in Animal Models
The effects of 1,4-Dicaffeoylquinic acid vary with different dosages in animal models. At low doses, the compound effectively reduces blood glucose levels and improves insulin sensitivity in diabetic mice . At high doses, it may cause adverse effects such as gastrointestinal discomfort and liver toxicity
Metabolic Pathways
1,4-Dicaffeoylquinic acid is involved in various metabolic pathways, including the phenylpropanoid biosynthesis pathway. It interacts with enzymes such as cinnamic acid 4-hydroxylase and catechol-O-methyltransferase, which catalyze the conversion of phenylpropanoids to their respective metabolites . The compound also affects metabolic flux by modulating the levels of metabolites involved in oxidative stress and inflammation .
Transport and Distribution
Within cells and tissues, 1,4-Dicaffeoylquinic acid is transported and distributed through various mechanisms. It interacts with transporters and binding proteins that facilitate its uptake and localization in specific cellular compartments . The compound accumulates in mitochondria, where it exerts its antioxidant effects and protects against oxidative damage . Additionally, 1,4-Dicaffeoylquinic acid is distributed in the vascular system, indicating its potential role in systemic circulation and tissue protection .
Subcellular Localization
1,4-Dicaffeoylquinic acid is localized in various subcellular compartments, including the cytosol, chloroplasts, and mitochondria . Its localization in chloroplasts suggests a protective role against light-induced oxidative damage, while its presence in mitochondria indicates its involvement in mitochondrial function and energy metabolism . The compound’s subcellular localization is influenced by targeting signals and post-translational modifications that direct it to specific organelles.
特性
| { "Design of the Synthesis Pathway": "The synthesis pathway of 1,4-Dicaffeoylquinic acid involves the synthesis of caffeoylquinic acid followed by the addition of another caffeoyl group to the molecule. The synthesis can be achieved through a series of chemical reactions including esterification, oxidation, and condensation reactions.", "Starting Materials": ["Chlorogenic acid", "Caffeic acid", "Quinic acid", "Methanol", "Hydrochloric acid", "Sodium hydroxide", "Potassium carbonate", "Acetic anhydride", "Sodium acetate", "Hydrogen peroxide"], "Reaction": ["1. Esterification of caffeic acid and quinic acid in the presence of methanol and hydrochloric acid to form chlorogenic acid.", "2. Oxidation of chlorogenic acid using hydrogen peroxide to form caffeoylquinic acid.", "3. Condensation of caffeoylquinic acid with caffeic acid in the presence of potassium carbonate and acetic anhydride to form 1,4-Dicaffeoylquinic acid."] } | |
CAS番号 |
1182-34-9 |
分子式 |
C25H24O12 |
分子量 |
516.4 g/mol |
IUPAC名 |
1,4-bis[[(E)-3-(3,4-dihydroxyphenyl)prop-2-enoyl]oxy]-3,5-dihydroxycyclohexane-1-carboxylic acid |
InChI |
InChI=1S/C25H24O12/c26-15-5-1-13(9-17(15)28)3-7-21(32)36-23-19(30)11-25(24(34)35,12-20(23)31)37-22(33)8-4-14-2-6-16(27)18(29)10-14/h1-10,19-20,23,26-31H,11-12H2,(H,34,35)/b7-3+,8-4+ |
InChIキー |
IYXQRCXQQWUFQV-FCXRPNKRSA-N |
異性体SMILES |
C1C(C(C(CC1(C(=O)O)OC(=O)/C=C/C2=CC(=C(C=C2)O)O)O)OC(=O)/C=C/C3=CC(=C(C=C3)O)O)O |
SMILES |
C1C(C(C(CC1(C(=O)O)OC(=O)C=CC2=CC(=C(C=C2)O)O)O)OC(=O)C=CC3=CC(=C(C=C3)O)O)O |
正規SMILES |
C1C(C(C(CC1(C(=O)O)OC(=O)C=CC2=CC(=C(C=C2)O)O)O)OC(=O)C=CC3=CC(=C(C=C3)O)O)O |
| 251320-68-0 1182-34-9 |
|
ピクトグラム |
Irritant |
同義語 |
1,4-di-O-caffeoylquinic acid 1,4-dicaffeoylquinic acid |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the potential therapeutic benefits of 1,4-Dicaffeoylquinic acid?
A1: Research suggests that 1,4-Dicaffeoylquinic acid exhibits several promising biological activities, including:
- Anti-inflammatory Activity: This compound significantly inhibits the production of tumor necrosis factor-alpha (TNF-α), a key inflammatory cytokine, in lipopolysaccharide (LPS)-stimulated RAW 264.7 cells []. This suggests a potential role in managing inflammatory conditions.
- Antioxidant Activity: 1,4-Dicaffeoylquinic acid demonstrates a significant capacity for scavenging free radicals, protecting cells from oxidative damage [].
Q2: How does 1,4-Dicaffeoylquinic acid exert its anti-inflammatory effects?
A2: While the exact mechanisms are still under investigation, research suggests that 1,4-Dicaffeoylquinic acid targets specific inflammatory pathways:
- TNF-α Pathway Inhibition: 1,4-Dicaffeoylquinic acid effectively suppresses the production of TNF-α [, ], a central mediator of inflammation. This suggests interference with signaling cascades leading to TNF-α production.
Q3: Are there any studies on 1,4-Dicaffeoylquinic acid's interaction with specific enzymes?
A3: Yes, 1,4-Dicaffeoylquinic acid has been investigated for its interaction with xanthine oxidase, an enzyme involved in uric acid production. Multispectral and molecular docking studies suggest that it can inhibit this enzyme, highlighting its potential for managing conditions like gout [].
Q4: Can 1,4-Dicaffeoylquinic acid be distinguished from other dicaffeoylquinic acid isomers?
A4: Yes, 1,4-Dicaffeoylquinic acid can be differentiated from its isomers using LC-MS techniques. Notably, it exhibits a distinct fragmentation pattern, involving the elimination of the caffeoyl residue at the C1 position, followed by dehydration steps leading to the aromatization and decarboxylation of the quinic acid moiety []. This specific fragmentation pattern allows for its identification and differentiation from other isomers.
Q5: Which plant sources are rich in 1,4-Dicaffeoylquinic acid?
A5: 1,4-Dicaffeoylquinic acid has been identified in various plant species, including:
- Xanthii fructus []
- Cichorium intybus seeds []
- Chrysanthemum morifolium cv. Fubaiju flowers []
- Artemisia argyi leaves, stems, and roots [, ]
- Helianthus tuberosus L. tubers []
Q6: What analytical techniques are used to identify and quantify 1,4-Dicaffeoylquinic acid?
A6: Several analytical techniques are employed for the analysis of 1,4-Dicaffeoylquinic acid, including:
- High-Performance Liquid Chromatography (HPLC) coupled with Diode-Array Detection (DAD) and Electrospray Ionization Mass Spectrometry (MS/MS) [] for separation, identification, and quantification of 1,4-Dicaffeoylquinic acid in plant extracts.
- Liquid Chromatography coupled with Mass Spectrometry (LC-MS) [] for the identification and structural characterization of 1,4-Dicaffeoylquinic acid based on its fragmentation pattern.
- Ultra-Performance Liquid Chromatography coupled with Quadrupole Time-of-Flight Mass Spectrometry (UPLC-QTOF-MS-MS) [] for detailed analysis and identification of 1,4-Dicaffeoylquinic acid and other compounds in plant extracts.
Q7: Are there any ongoing studies exploring the structure-activity relationship of 1,4-Dicaffeoylquinic acid?
A7: While specific structure-activity relationship (SAR) studies focusing solely on 1,4-Dicaffeoylquinic acid are limited in the provided research, it's important to note that its activity is closely tied to its structure, particularly the position of the caffeoyl groups on the quinic acid moiety. Modifications to this structure could potentially alter its binding affinity to target enzymes and receptors, thereby influencing its overall activity and potency []. Further research is warranted to delve deeper into the SAR of 1,4-Dicaffeoylquinic acid and explore the impact of structural modifications on its biological activities.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[(1R,2R,3Z,5R,7S,9Z,11R,12S,14S,15R,16S)-16-benzyl-5,12-dihydroxy-5,7,14-trimethyl-13-methylidene-18-oxo-17-azatricyclo[9.7.0.01,15]octadeca-3,9-dien-2-yl] acetate](/img/structure/B190905.png)

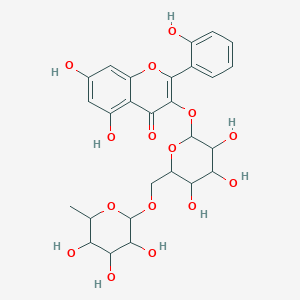


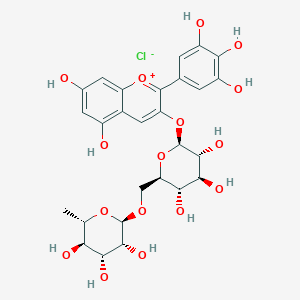
![7-[(E)-7-hydroxy-3,7-dimethyl-6-oxooct-2-enoxy]chromen-2-one](/img/structure/B190934.png)
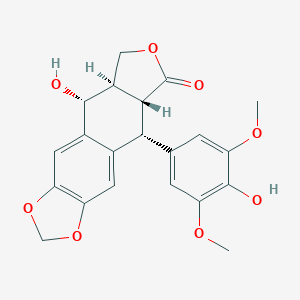

![(1S,5R,9R,10S,11R,13R,14S,15S,16R)-7-ethyl-5-methyl-12-methylidene-7-azahexacyclo[7.6.2.210,13.01,8.05,16.010,15]nonadecane-11,14-diol](/img/structure/B190945.png)
